Squalane

Oxidative stability Iodine value Autoxidation

Squalane (CAS 111-01-3) is a fully saturated, branched-chain C30 hydrocarbon produced by catalytic hydrogenation of squalene—eliminating all six double bonds to yield an oxidation-resistant, colorless, odorless liquid. Unlike oxidation-prone squalene (iodine value ≤410), squalane's iodine value <0.5 ensures 24-month formulation stability and prevents peroxide-mediated degradation of co-formulated actives such as retinol and vitamin C. Its biomimetic isoprenoid architecture mirrors human sebum lipids, delivering rapid absorption with a comedogenic rating of 1/5—quantifiably superior to coconut oil (4/5) and cocoa butter (4/5). CIR-assessed safe at concentrations >50% in leave-on cosmetics. Available in fermentation-derived ≥99% purity for Clean Beauty certification or technical grades for pharmaceutical vehicles and industrial lubricant research.

Molecular Formula C30H62
Molecular Weight 422.8 g/mol
CAS No. 111-01-3
Cat. No. B1681988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualane
CAS111-01-3
SynonymsSqualane;  AI3-36494;  AI336494;  AI3 36494
Molecular FormulaC30H62
Molecular Weight422.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3
InChIKeyPRAKJMSDJKAYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Squalane CAS 111-01-3 for Cosmetic & Industrial Formulation: Sourcing Grade & Procurement Specifications


Squalane (CAS 111-01-3) is a fully saturated, branched-chain hydrocarbon (C30H62) with a molecular weight of 422.81 g/mol and a specific gravity of 0.81 g/mL at 25°C [1]. It is produced via catalytic hydrogenation of squalene, eliminating all six double bonds to yield a colorless, odorless, oxidation-resistant liquid [2]. As a saturated alkane structurally biomimetic to human sebum lipids [3], squalane is sourced either from plant-based feedstocks (primarily olive oil or sugarcane fermentation) or manufactured synthetically, with commercial purity specifications ranging from 92% to ≥99% depending on grade and intended application [4]. Its established use spans cosmetics as an emollient and skin-conditioning agent, pharmaceuticals as a vehicle, and industrial lubricant research as a model paraffin compound .

Why Generic Squalane CAS 111-01-3 Substitution Fails: Saturation Chemistry & Oxidation Stability Constraints


In cosmetic formulation and industrial application, squalane cannot be interchanged with its unsaturated precursor squalene or with other hydrocarbon emollients without measurable performance degradation. Squalene (C30H50) contains six unconjugated double bonds that render it highly susceptible to autoxidation when exposed to oxygen, UV light, or trace metals, leading to peroxide formation, rancidity, and co-formulated active degradation [1]. In contrast, fully hydrogenated squalane (C30H62) contains zero double bonds, as confirmed by iodine values consistently below 0.5 [2]. This structural saturation eliminates oxidative vulnerabilities and enables a reliable 24-month shelf stability profile in finished formulations [3]. Additionally, squalane's branched isoprenoid architecture and specific viscosity (25-35 cP) differ fundamentally from lower molecular weight alternatives such as hemisqualane (C15 alkane) or hydrogenated polyisobutene, each of which presents distinct spreading behavior, sensory profile, and barrier function that make direct one-to-one substitution quantitatively inappropriate for targeted formulation outcomes [4].

Squalane CAS 111-01-3 Quantitative Differentiation Evidence: Oxidation Resistance, Viscosity, Purity & Sensory Profile vs Alternatives


Oxidative Stability: Squalane vs Squalene — Iodine Value <0.5 vs 410

Squalane demonstrates complete saturation versus squalene's six double bonds, measured via iodine value (IV). Squalane exhibits IV <0.5 g I2/100g, confirming full hydrogenation and oxidative inertness [1]. Squalene's theoretical IV maximum is 410 [2]. Under accelerated stability testing at 40°C and 75% relative humidity for six months, pharmaceutical-grade squalane maintained integrity without peroxide formation or color change, translating to 24-month finished product shelf life [3]. Squalene, by contrast, undergoes autoxidation to form peroxides and pro-oxidant degradation products even at ambient conditions [4].

Oxidative stability Iodine value Autoxidation Shelf-life stability

Sensory Differentiation: Squalane C30 vs Hemisqualane C13-15 — Viscosity 25-35 cP vs Lower Viscosity Lightweight Feel

Squalane (C30H62, molecular weight 422.8 g/mol) exhibits viscosity of 25-35 cP at 25°C [1] and is characterized by medium spreading capacity with a silky, cushiony emollient feel [2]. Hemisqualane (C13-15 alkane), with half the carbon chain length, displays a noticeably lighter, drier feel, spreads more quickly, and behaves similarly to low-viscosity cyclomethicone silicones [3]. Squalane has a flash point of 217°C and specific gravity 0.81, slightly higher than hemisqualane [4]. This chain-length difference directly impacts barrier substantivity: squalane provides longer-lasting occlusion and skin lubrication; hemisqualane evaporates more rapidly with less residual film [5].

Emollient sensory Viscosity Spreadability Formulation texture

Purity & Grade Differentiation: Squalane ≥99% (Fermentation-Derived) vs Squalane ≥92% (Synthesis Grade)

Commercial squalane is available in multiple purity grades directly impacting procurement decisions. Fermentation-derived squalane (e.g., BrightGenix™) achieves purity ≥99% by GC [1]. Standard synthesis-grade squalane from major suppliers (Sigma-Aldrich) is specified at ≥92% assay . Mid-tier grades (TCI) are specified at >98.0% (GC) . NF/EP reference standard grades additionally require compliance with pharmacopoeial monographs including acid value <0.1 mg KOH/g and saponification value <0.5 mg KOH/g [2]. Impurity profiles correlate directly with potential skin irritation risk and formulation stability: lower-purity grades may contain residual unsaturates or catalyst traces that promote oxidation or pH drift [3].

Purity specifications GC assay Pharmaceutical grade Cosmetic grade procurement

Comedogenicity Risk Stratification: Squalane Rating 1/5 vs Common Emollient Alternatives

Squalane has been assigned a comedogenic rating of 1 on a 0-5 scale, indicating a very low risk of pore occlusion and comedone formation [1]. This rating is derived from standard comedogenicity testing models and is consistent across multiple safety assessments [2]. In contrast, many commonly used emollient oils exhibit higher ratings: coconut oil (4/5), cocoa butter (4/5), wheat germ oil (5/5), and even some mineral oils (2-3/5) [3]. Squalane's biomimetic similarity to endogenous human sebum—where squalene constitutes approximately 12% of surface lipids [4]—contributes to its excellent dermal compatibility and low irritation potential across skin types including oily and acne-prone [5].

Comedogenicity Non-comedogenic emollients Acne-prone skin formulation Pore-clogging potential

Cost-Effectiveness vs Hydrogenated Polyisobutene (HPIB): Squalane Premium Barrier Emollience vs HPIB Economic Alternative

Hydrogenated polyisobutene (HPIB), particularly lower molecular weight grades, is marketed as a cost-effective alternative to squalane with similar properties for restoring skin suppleness and preventing transepidermal water loss [1]. However, squalane's branched isoprenoid structure (six repeating isoprene units, C30) is biomimetic to human sebum lipids, enabling rapid absorption and superior barrier integration that synthetic polymers cannot fully replicate [2]. Squalane's complete hydrogenation yields an iodine value <0.5 and oxidation resistance exceeding that of typical paraffinic alternatives [3]. While HPIB offers economic advantages (typically lower cost per kilogram) and waterproofing properties [4], the procurement decision hinges on formulation positioning: premium, naturally-derived, barrier-repair products require squalane's biomimetic profile; value-oriented, silicone-replacement applications may justify HPIB substitution.

Cost-performance ratio Emollient substitution Barrier repair economics Procurement value analysis

Squalane CAS 111-01-3: High-Value Application Scenarios for Formulators, Researchers & Industrial Buyers


Premium Leave-On Skincare & Barrier Repair Formulations

Squalane's biomimetic C30 branched isoprenoid structure, low comedogenic rating (1/5), and oxidative stability (iodine value <0.5) make it the preferred emollient for high-end facial serums, moisturizers, and barrier-repair creams [1]. Formulators targeting sensitive, acne-prone, or aging skin benefit from squalane's rapid absorption and non-greasy cushiony feel, with 24-month finished product shelf stability validated by accelerated testing at 40°C/75% RH [2]. Procurement of fermentation-derived ≥99% purity squalane supports Clean Beauty certification and minimizes batch-to-batch variability in premium product lines [3].

Oxidation-Resistant Carrier Oil for Actives & Sunscreens

Squalane's saturated structure prevents peroxide formation that would otherwise degrade oxidation-sensitive co-formulated actives such as retinol, vitamin C, and unsaturated botanical oils [4]. Its chemical inertness makes it an ideal carrier for sunscreen formulations where oxidative stability of the oil phase directly impacts UV filter performance and formulation color stability. Compared to squalene (iodine value ≤410), squalane eliminates the need for antioxidant packaging and extends formulation shelf life by at least 24 months [5].

Model Compound for Lubricant Base Oil Oxidation Studies

Squalane (C30H62) serves as a reproducible model compound for paraffinic mineral oil oxidation kinetics research due to its defined, uniform molecular structure that eliminates the compositional complexity of commercial base oils [6]. It has been employed in thermo-oxidative degradation studies at temperatures from 60-120°C to establish kinetic rate laws and evaluate phenolic antioxidant efficacy in engine lubricant applications [7]. Kinetic parameters derived from squalane oxidation studies provide a practical analytical framework for predicting hydrocarbon aging in commercial lubricant formulations [8].

Non-Comedogenic Emollient for Acne-Prone & Oily Skin Products

With a comedogenic rating of 1/5—quantifiably lower than coconut oil (4/5), cocoa butter (4/5), and wheat germ oil (5/5)—squalane is the preferred emollient choice for formulations targeting acne-prone and oily skin demographics [9]. CIR safety assessments confirm squalane's safety at concentrations up to >50% in leave-on cosmetics with no significant irritation or sensitization observed [10]. This risk profile enables formulators to develop effective moisturizing products for skin types that typically react adversely to heavier, more occlusive emollient oils.

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